4-[Ethyl(phenyl)amino]butanoic acid
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Overview
Description
4-[Ethyl(phenyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It features a butanoic acid backbone with an ethyl(phenyl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid with ethyl(phenyl)amine under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(phenyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[Ethyl(phenyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein modifications.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Ethyl(phenyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutanoic acid: Similar in structure but lacks the ethylamino group.
4-(4-Aminophenyl)butanoic acid: Contains an amino group instead of an ethyl(phenyl)amino group.
4-(4-Acetylphenoxy)butanoic acid: Features an acetylphenoxy group instead of an ethyl(phenyl)amino group.
Uniqueness
4-[Ethyl(phenyl)amino]butanoic acid is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(N-ethylanilino)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-13(10-6-9-12(14)15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,15) |
InChI Key |
QZZSUGSQTFDHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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